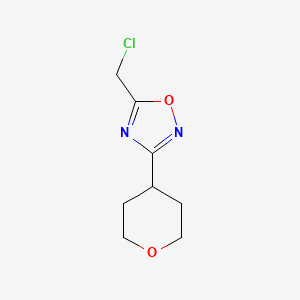
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CMOO) is a heterocyclic organic compound with a wide range of applications in the pharmaceutical and chemical industries. It is an important intermediate in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. CMOO is also used as a reagent in the synthesis of other organic compounds. This compound has a broad range of scientific research applications and is of particular interest due to its unique mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Multifunctional Synthon for Synthesis
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole serves as a versatile synthon in the chemical synthesis of various heterocyclic compounds. It is particularly useful for the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This compound also facilitates the transformation of the 1,2,4-oxadiazole ring, showcasing its pivotal role in the development of novel chemical entities with potential applications across diverse scientific fields (Stepanov, Dashko, & Stepanova, 2019).
Novel Mesogens with Photoluminescent Properties
The compound has been implicated in the synthesis of new mesogens, which are materials that exhibit mesophases between solid and liquid states, containing 1,3,4-oxadiazole derivatives. These mesogens demonstrate cholesteric or nematic/smectic A mesophases and exhibit notable photoluminescent properties, making them candidates for applications in advanced materials science, particularly in the development of optical and electronic devices (Han, Wang, Zhang, & Zhu, 2010).
Heterocyclic Scaffold in Medicinal Chemistry
In pharmaceutical chemistry, 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole and its derivatives are considered significant due to the oxadiazole scaffold, which is a heterocyclic compound comprising one oxygen and two nitrogen atoms. This scaffold is instrumental in the development of novel drugs owing to its involvement in various biological activities. The structural motif of oxadiazoles, including 1,2,4-oxadiazole, plays a crucial role in designing compounds with potential therapeutic applications (Sharma, 2015).
Antibacterial Activity
The chloromethyl group in 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is reactive towards nucleophilic substitution, which has been utilized in synthesizing compounds with antibacterial properties. This feature underscores the compound's utility in developing antibacterial agents, contributing to the ongoing search for new and effective treatments for bacterial infections (Rai et al., 2010).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMEAKOOJEZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



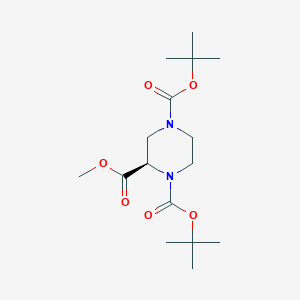
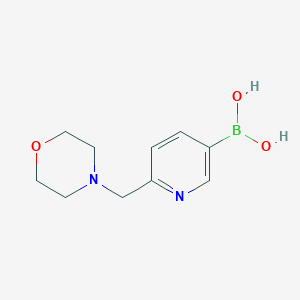
![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)
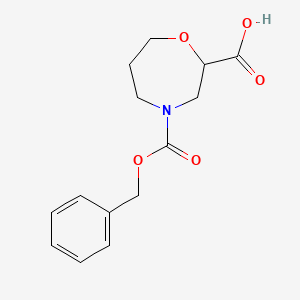
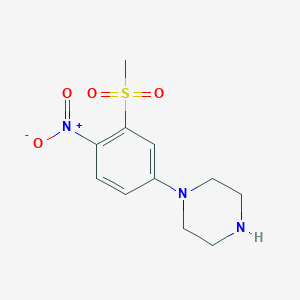
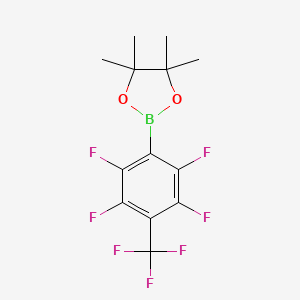
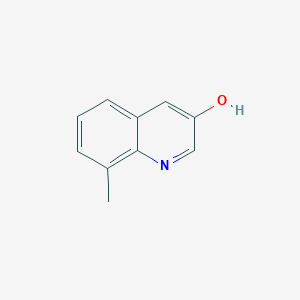

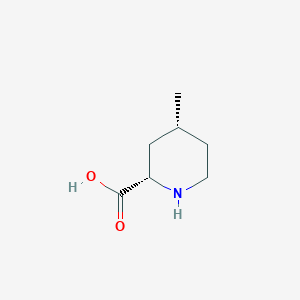
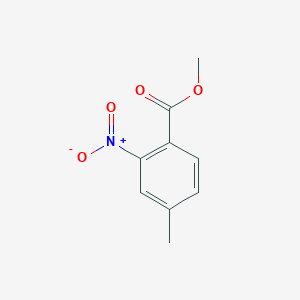
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
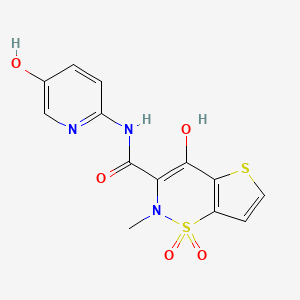
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)